An In-depth Technical Guide to the Chemical Properties and Stability of Bosentan-d4
An In-depth Technical Guide to the Chemical Properties and Stability of Bosentan-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of Bosentan-d4, a deuterated analog of the endothelin receptor antagonist Bosentan. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis.
Chemical and Physical Properties
Bosentan-d4 is a synthetic, deuterated version of Bosentan, where four hydrogen atoms on the hydroxyethoxy side chain have been replaced with deuterium. This isotopic substitution is primarily intended to modify the drug's metabolic profile for pharmacokinetic studies. The fundamental chemical and physical properties are summarized in the table below.
| Property | Value | References |
| Chemical Name | 4-(1,1-Dimethylethyl)-N-[6-(2-hydroxyethoxy-d4)-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzenesulfonamide | [1] |
| Synonyms | Actelion-d4, Tracleer-d4 | [1] |
| CAS Number | 1065472-77-6 | [1][2] |
| Molecular Formula | C₂₇H₂₅D₄N₅O₆S | |
| Molecular Weight | 555.64 g/mol | |
| Appearance | White to off-white solid/powder | |
| Solubility | Soluble in methanol, dimethyl sulfoxide (B87167) (DMSO), chloroform, and ethanol. Slightly soluble in water. | |
| Purity | >95% (HPLC) | |
| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₄) |
Stability and Storage
Proper storage and handling are crucial for maintaining the integrity of Bosentan-d4.
Storage Conditions: For long-term storage, it is recommended to store Bosentan-d4 at -20°C or under refrigeration (2-8°C). It should be shipped under ambient conditions.
Chemical Stability: While specific forced degradation studies on Bosentan-d4 are not readily available in the public domain, studies on non-deuterated Bosentan provide valuable insights into its potential degradation pathways. Deuteration at the specified positions is not expected to significantly alter the molecule's susceptibility to chemical degradation under hydrolytic, oxidative, or photolytic stress.
A study on an extemporaneously compounded oral suspension of Bosentan (6.25 mg/mL) demonstrated that the suspension retained at least 94% of the initial concentration for 31 days when stored in light-resistant bottles at both refrigerated (4-8°C) and controlled room temperatures (21-26°C). No significant degradation products were observed via HPLC analysis during this period.
Forced degradation studies on Bosentan have shown that it is unstable in acidic, alkaline, and oxidative conditions. Degradation primarily occurs through the hydrolysis of the sulfonamide and ether linkages, as well as dehydration of the primary alcohol group. The drug was found to be stable under neutral aqueous conditions, dry heat, and photolysis.
Experimental Protocols
Stability Indicating HPLC Method for Bosentan
This method can be adapted for the analysis of Bosentan-d4 to assess its stability.
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Objective: To quantify the concentration of the active pharmaceutical ingredient (API) and detect any degradation products.
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Instrumentation: A high-performance liquid chromatography (HPLC) system with a UV detector.
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Column: A reversed-phase C18 column is typically used.
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Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) buffer, pH 4.5) and organic solvents (e.g., methanol, acetonitrile).
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Detection: UV detection at a wavelength determined by the absorption maximum of Bosentan.
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Procedure:
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Prepare a standard solution of Bosentan-d4 of known concentration.
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Prepare sample solutions from the stability study at various time points.
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Inject the standard and sample solutions into the HPLC system.
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The retention time and peak area of the API are used for identification and quantification.
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Monitor for the appearance of new peaks, which may indicate degradation products.
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Stability Definition: Chemical stability is often defined as the retention of at least 90% of the initial concentration of the intact drug.
In Vitro Metabolic Stability Assessment
This protocol provides a general framework for evaluating the metabolic stability of deuterated compounds like Bosentan-d4.
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Objective: To determine the rate of metabolism of Bosentan-d4 in a liver microsome model.
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Materials:
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Human liver microsomes (HLMs)
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NADPH regenerating system
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Phosphate buffer
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Bosentan-d4 and its non-deuterated counterpart
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Acetonitrile (for quenching the reaction)
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Procedure:
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Incubate Bosentan-d4 with HLMs in the presence of the NADPH regenerating system at 37°C.
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At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
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Quench the reaction by adding cold acetonitrile.
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Centrifuge the samples to precipitate proteins.
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Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
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Data Analysis:
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Plot the natural logarithm of the percentage of the remaining parent compound against time.
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The slope of the linear regression of this plot gives the elimination rate constant (k).
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Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
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Compare the t½ of Bosentan-d4 with its non-deuterated analog to determine the effect of deuteration on metabolic stability.
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Mechanism of Action and Signaling Pathway
Bosentan is a dual endothelin receptor antagonist (ERA), meaning it blocks both endothelin-A (ETₐ) and endothelin-B (ETₑ) receptors. Endothelin-1 (ET-1) is a potent vasoconstrictor that plays a key role in the pathophysiology of pulmonary arterial hypertension (PAH). By blocking the binding of ET-1 to its receptors, Bosentan prevents vasoconstriction and smooth muscle cell proliferation, leading to a decrease in pulmonary vascular resistance.
Below is a diagram illustrating the signaling pathway affected by Bosentan.
Caption: Bosentan's dual antagonism of ETₐ and ETₑ receptors.
Experimental Workflow for Stability Analysis
The following diagram outlines a typical workflow for assessing the chemical stability of Bosentan-d4.
Caption: General workflow for a Bosentan-d4 chemical stability study.
